Cas no 686749-02-0 (2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide)

2-({1-(2-Chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide is a synthetically derived sulfonamide-acetamide hybrid compound with potential applications in medicinal chemistry and biochemical research. Its structural features, including the indole core and substituted phenyl rings, suggest utility as a scaffold for targeting specific enzyme interactions, particularly in the development of inhibitors or modulators. The presence of both chloro and fluoro substituents enhances its electronic properties, potentially improving binding affinity and selectivity. This compound may serve as an intermediate in the synthesis of more complex pharmacologically active molecules. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies.
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide structure
686749-02-0 structure
Product name:2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
CAS No:686749-02-0
MF:C23H18ClFN2O3S
MW:456.917026996613
CID:6283036
PubChem ID:2157668

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
    • 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
    • AKOS024585630
    • 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide
    • EU-0056453
    • 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide
    • 686749-02-0
    • F0590-0435
    • Inchi: 1S/C23H18ClFN2O3S/c24-18-9-3-1-7-16(18)13-27-14-22(17-8-2-6-12-21(17)27)31(29,30)15-23(28)26-20-11-5-4-10-19(20)25/h1-12,14H,13,15H2,(H,26,28)
    • InChI Key: IWDHPVXKYIGWJU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1C=C(C2C=CC=CC1=2)S(CC(NC1C=CC=CC=1F)=O)(=O)=O

Computed Properties

  • Exact Mass: 456.0710695g/mol
  • Monoisotopic Mass: 456.0710695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 76.6Ų

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0590-0435-10μmol
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0590-0435-10mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0590-0435-5mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
5mg
$69.0 2023-05-17
A2B Chem LLC
BA65474-5mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0
5mg
$272.00 2024-04-19
Life Chemicals
F0590-0435-2mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0590-0435-25mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0590-0435-5μmol
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0590-0435-15mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0590-0435-2μmol
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0 90%+
2μl
$57.0 2023-05-17
A2B Chem LLC
BA65474-25mg
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
686749-02-0
25mg
$360.00 2024-04-19

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Related Literature

Additional information on 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide

Research Brief on 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (CAS: 686749-02-0)

Recent studies on the compound 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (CAS: 686749-02-0) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and potential therapeutic applications, particularly in targeting specific enzyme pathways involved in inflammatory and oncogenic processes.

The compound's mechanism of action has been investigated in several in vitro and in vivo models. Research indicates that it acts as a selective inhibitor of key signaling proteins, such as NF-κB and STAT3, which are critical in the regulation of inflammatory responses and cancer progression. The presence of both chlorophenyl and fluorophenyl moieties in its structure enhances its binding affinity to target proteins, while the indole sulfonyl group contributes to its metabolic stability.

In a recent study published in the Journal of Medicinal Chemistry, the pharmacokinetic properties of 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide were evaluated. The results demonstrated favorable oral bioavailability and a half-life suitable for once-daily dosing. Additionally, the compound exhibited minimal off-target effects, suggesting a high degree of specificity for its intended targets.

Further preclinical studies have explored its efficacy in animal models of rheumatoid arthritis and certain types of leukemia. The compound showed significant reduction in disease markers and tumor growth inhibition, respectively. These findings underscore its potential as a dual-purpose therapeutic agent, though further optimization and clinical trials are necessary to fully assess its safety and efficacy in humans.

Ongoing research is focused on structural modifications to improve the compound's potency and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify analogs with enhanced therapeutic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.

In conclusion, 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide represents a significant advancement in the search for novel small-molecule inhibitors with applications in inflammation and oncology. Its unique chemical structure and promising preclinical data position it as a compound of high interest for future research and development in the chemical biology and pharmaceutical industries.

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